4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid
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Overview
Description
4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of 2-methoxyphenyl isocyanate with 4-hydroxybenzoic acid to form an intermediate carbamate. This intermediate is then reacted with 4,4-bis(4-hydroxyphenyl)pentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(4-hydroxyphenyl)pentanoic acid
- 4,4-Bis(4-methoxyphenyl)pentanoic acid
- 4,4-Bis(4-nitrophenyl)pentanoic acid
Uniqueness
4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
6636-83-5 |
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Molecular Formula |
C33H32N2O8 |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
4,4-bis[4-[(2-methoxyphenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C33H32N2O8/c1-33(21-20-30(36)37,22-12-16-24(17-13-22)42-31(38)34-26-8-4-6-10-28(26)40-2)23-14-18-25(19-15-23)43-32(39)35-27-9-5-7-11-29(27)41-3/h4-19H,20-21H2,1-3H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
PHTIGJIJVDUGNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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